4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide
Description
4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide is an organic compound that features a piperidine ring substituted with an aminomethyl group and a cyclopropylcarboxamide group
Properties
IUPAC Name |
4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-7-8-3-5-13(6-4-8)10(14)12-9-1-2-9/h8-9H,1-7,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGRHZAWJPPTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Aminomethyl Group: This step involves the reaction of the piperidine derivative with formaldehyde and ammonium chloride to introduce the aminomethyl group.
Cyclopropylcarboxamide Formation: The final step involves the reaction of the aminomethyl-substituted piperidine with cyclopropyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropylcarboxamide group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the aminomethyl and cyclopropylcarboxamide groups.
N-cyclopropylpiperidine: Lacks the aminomethyl group but retains the cyclopropylcarboxamide group.
4-(aminomethyl)piperidine: Contains the aminomethyl group but lacks the cyclopropylcarboxamide group.
Uniqueness
4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide is unique due to the presence of both the aminomethyl and cyclopropylcarboxamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Biological Activity
4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide, a compound of interest in medicinal chemistry, has been explored for its potential biological activities, particularly in the context of antimalarial and other therapeutic applications. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with an aminomethyl group and a cyclopropyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the cyclopropyl carboxamide class, including this compound. Research indicates that this compound exhibits potent activity against Plasmodium falciparum , the causative agent of malaria.
- Mechanism of Action : The compound has been shown to target cytochrome b in the mitochondrial respiratory chain of the parasite, leading to impaired energy metabolism and ultimately cell death. Forward genetic studies revealed that resistant strains of P. falciparum possess mutations in the cytochrome b gene, confirming it as a key target for this class of compounds .
- Efficacy : In vitro assays demonstrated that this compound has an effective concentration (EC50) of approximately 40 nM against asexual stages of P. falciparum, indicating its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated how modifications to the cyclopropyl carboxamide structure can enhance biological activity. For instance:
- Substituting different groups at various positions on the piperidine ring affects binding affinity and selectivity for biological targets.
- Small changes in substituents have led to significant improvements in both potency and selectivity against malaria parasites .
Case Study 1: Efficacy in Animal Models
In a study involving murine models infected with P. falciparum, treatment with this compound resulted in a significant reduction in parasitemia levels compared to untreated controls. The compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability .
Case Study 2: Comparison with Other Antimalarials
When compared to traditional antimalarials such as chloroquine and artemisinin derivatives, this compound exhibited a lower incidence of resistance development in laboratory strains, suggesting its potential for long-term use in malaria treatment .
Data Summary
| Parameter | Value |
|---|---|
| Chemical Name | This compound |
| Target Pathogen | Plasmodium falciparum |
| EC50 (Asexual Stage) | 40 nM |
| Mechanism of Action | Inhibition of cytochrome b |
| Resistance Mutations | Cytochrome b gene mutations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
